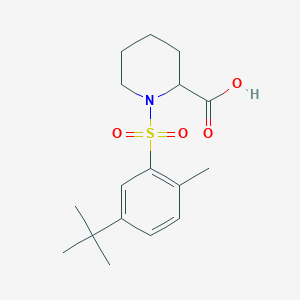
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid, also known as TBMPSPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, specifically voltage-gated sodium channels. 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has been found to block these channels, making it a valuable tool for investigating their role in various physiological processes.
In addition to ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been studied for its potential applications in the study of pain. This compound has been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the blocking of voltage-gated sodium channels. This results in the inhibition of the influx of sodium ions into cells, which in turn affects various physiological processes that rely on sodium ion influx. The exact mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks these channels is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has a variety of biochemical and physiological effects. As mentioned earlier, this compound has been found to block voltage-gated sodium channels, which affects various physiological processes. In addition to its effects on ion channels, 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to investigate the role of these channels in various physiological processes with a high degree of specificity. However, one limitation of using 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid. One area of interest is the development of new pain medications based on the analgesic effects of this compound. Additionally, further investigation into the mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid blocks voltage-gated sodium channels is needed to fully understand its effects on various physiological processes. Finally, the potential toxicity of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid needs to be further investigated to determine its safety for use in various experiments.
Synthesis Methods
The synthesis of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid involves the reaction of 1-(5-tert-butyl-2-methylphenyl)piperidine-2-carboxylic acid with sulfonyl chloride. This reaction produces 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid as a white crystalline solid with a melting point of approximately 182-184°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-8-9-13(17(2,3)4)11-15(12)23(21,22)18-10-6-5-7-14(18)16(19)20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWVVLHJDYWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

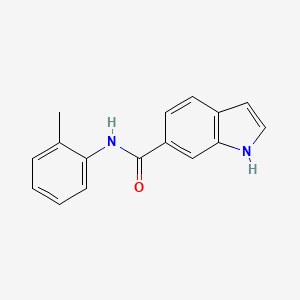
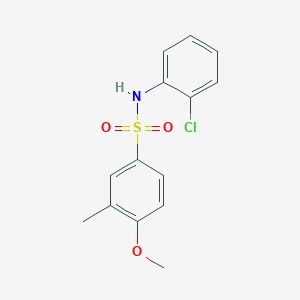

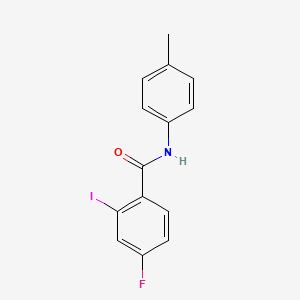
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
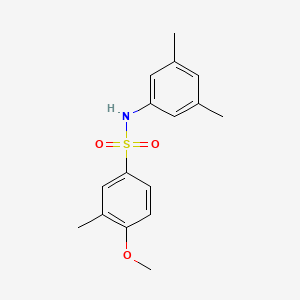
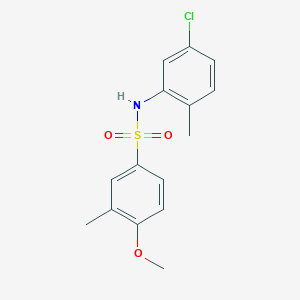
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
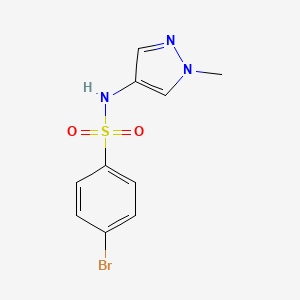
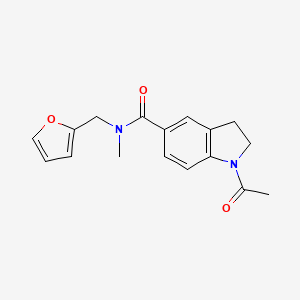


![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)